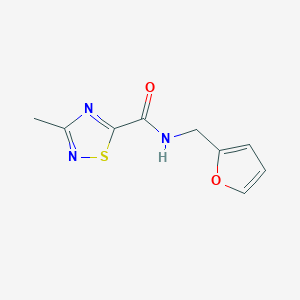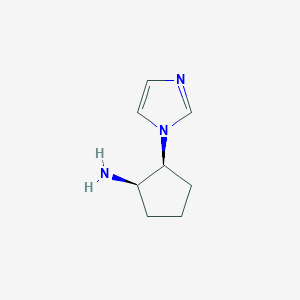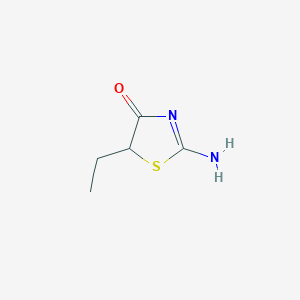![molecular formula C21H22FN3O4 B2558783 N'-[2-(3-fluorophényl)-2-méthoxyéthyl]-N-[3-(2-oxopyrrolidin-1-yl)phényl]éthanediamide CAS No. 1797027-29-2](/img/structure/B2558783.png)
N'-[2-(3-fluorophényl)-2-méthoxyéthyl]-N-[3-(2-oxopyrrolidin-1-yl)phényl]éthanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a fluorophenyl group and a methoxyethyl group attached to the nitrogen of the pyrrolidine ring, and a phenyl group attached to the 2-position of the pyrrolidine ring .
Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated ring, which allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo various chemical reactions, including those involving the nitrogen atom or the carbons in the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorine atom, the methoxyethyl group, and the phenyl group would influence its properties .Applications De Recherche Scientifique
Activité Antivirale
Les caractéristiques structurelles de ce composé suggèrent un potentiel d'activité antivirale. Les dérivés de l'indole, qui partagent certaines similitudes structurales, ont été rapportés pour présenter une activité inhibitrice contre le virus de la grippe A et d'autres virus . La présence du groupe fluorophényle pourrait potentiellement améliorer cette activité, car les composés fluorés ont souvent des effets biologiques significatifs.
Propriétés Anti-inflammatoires
Les composés contenant des cycles pyrrolidine, tels que le groupe 2-oxopyrrolidin-1-yl dans cette molécule, sont connus pour posséder des propriétés anti-inflammatoires . Cela pourrait faire du composé un candidat pour le développement de nouveaux médicaments anti-inflammatoires.
Potentiel Anticancéreux
La partie oxalamide et le groupe fluorophényle sont toutes deux des caractéristiques qui sont souvent explorées dans la conception d'agents anticancéreux. La capacité du composé à interagir avec diverses cibles biologiques pourrait être exploitée pour développer de nouveaux traitements contre le cancer .
Activité Antibactérienne
Comme d'autres composés avec des groupes thiazole et sulfonamide, ce composé pourrait présenter des propriétés antibactériennes. La combinaison spécifique de groupes fonctionnels pourrait conduire au développement de nouveaux antibiotiques avec des mécanismes d'action uniques .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4/c1-29-18(14-5-2-6-15(22)11-14)13-23-20(27)21(28)24-16-7-3-8-17(12-16)25-10-4-9-19(25)26/h2-3,5-8,11-12,18H,4,9-10,13H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRLUSZQFQRYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-bromophenyl)-2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2558702.png)

![1-[(4-fluorophenyl)methyl]-3-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2558705.png)

![4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole](/img/structure/B2558707.png)

![1-(3-Methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2558711.png)
![7-Methyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2558712.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2558713.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2558716.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2558718.png)

![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)
![methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2558721.png)
